2-Methoxymethyl-p-aminophenol hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Characterization
The systematic IUPAC name for this compound is 4-amino-2-(methoxymethyl)phenol hydrochloride , reflecting its substitution pattern on the phenolic ring. The structure consists of a benzene ring with three functional groups:
- A hydroxyl (-OH) group at the para position (C4).
- An amino (-NH2) group at the para position relative to the hydroxyl group (C4).
- A methoxymethyl (-CH2OCH3) substituent at the ortho position (C2) relative to the hydroxyl group.
The hydrochloride salt form arises from protonation of the amino group by hydrochloric acid, yielding a chloride counterion. The molecular structure is represented as:
$$ \text{C}8\text{H}{12}\text{ClNO}_2 $$
Key bond angles and lengths align with typical aromatic systems, with the methoxymethyl group introducing steric effects that influence reactivity.
CAS Registry Number and Alternative Naming Conventions
The compound is uniquely identified by its CAS Registry Number 135043-65-1 . Alternative names and synonyms include:
- 4-Amino-2-(methoxymethyl)phenol hydrochloride
- 2-Methoxymethyl-p-aminophenol HCl
- Phenol, 4-amino-2-(methoxymethyl)-, hydrochloride (1:1)
These variants reflect differences in substituent prioritization and salt notation. The UNII identifier T80J831V4V further distinguishes it in regulatory contexts.
Molecular Formula and Weight: Comparative Analysis with Related Phenolic Derivatives
The molecular formula C$$8$$H$${12}$$ClNO$$_2$$ corresponds to a molecular weight of 189.64 g/mol . Comparative data for structurally related phenolic derivatives are provided below:
Key Observations:
- The methoxymethyl group in this compound increases its molecular weight by ~80 g/mol compared to 4-aminophenol.
- Chloride content varies with salt formation: mono-HCl in 2-methoxymethyl-p-aminophenol vs. di-HCl in 2-aminomethyl-p-aminophenol.
- Functional group diversity (e.g., methoxy vs. hydroxyethylamino) alters polarity and solubility profiles.
This comparative framework underscores the compound’s unique physicochemical properties within the aminophenol family.
Properties
IUPAC Name |
4-amino-2-(methoxymethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQAFAXNSUMQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159228 | |
| Record name | 2-Methoxymethyl-p-aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135043-65-1 | |
| Record name | Phenol, 4-amino-2-(methoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135043-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxymethyl-p-aminophenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135043651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxymethyl-p-aminophenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYMETHYL-P-AMINOPHENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80J831V4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitrosation of 2-Methoxymethylaniline
The synthesis begins with 2-methoxymethylaniline (II), which undergoes nitrosation using agents such as sodium nitrite or nitrosylsulfuric acid. This step, conducted in the presence of mineral acids like hydrochloric or acetic acid, converts the primary amine into a diazonium intermediate (III). The reaction is exothermic, requiring temperature control between 10°C and 30°C to prevent decomposition. For instance, patent US9695109B2 specifies acetic acid as the optimal solvent, achieving >95% conversion at 20°C.
Critical Parameters:
-
Acid Selection: Hydrochloric acid favors rapid nitrosation but risks over-acidification, whereas acetic acid offers milder conditions.
-
Stoichiometry: A 1:1 molar ratio of aniline to nitrosation agent ensures complete conversion without excess reagent accumulation.
Multi-Step Synthesis via Intermediate Formation
Formation of Acid Chloride Intermediate
The diazonium intermediate (III) is subsequently treated with oxalyl chloride in 2-methyltetrahydrofuran (MeTHF) to form an acid chloride. This step, detailed in patent US20130310597A1, requires strict anhydrous conditions to prevent hydrolysis. The reaction proceeds at 20°C for 1–2 hours, with oxalyl chloride used in 1.25 equivalents relative to III.
Methanolysis and Esterification
The acid chloride intermediate reacts with anhydrous methanol (10 equivalents) to yield the methyl ester (IV). This methanolysis step achieves >99.5% purity, as confirmed by HPLC, and is conducted at ambient temperature to minimize side reactions.
Data Table 1: Key Reaction Conditions for Intermediate Synthesis
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Diazonium Formation | NaNO₂, HCl | Acetic Acid | 20°C | 95% |
| Acid Chloride Synthesis | Oxalyl Chloride | MeTHF | 20°C | 99% |
| Methanolysis | MeOH | MeTHF | 20°C | 92% |
Catalytic Hydrogenation and Final Product Isolation
Hydrogenation of Nitro Groups
The methyl ester (IV) undergoes catalytic hydrogenation using 5% palladium on carbon (Pd/C) in methanol. This step reduces the nitro group to an amine, forming 2-methoxymethyl-p-aminophenol. Hydrogen pressure (1–3 atm) and temperature (50°C) are optimized to achieve >99% conversion.
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) in methanol to precipitate the hydrochloride salt. Isolation involves solvent removal under vacuum, followed by recrystallization from toluene/hexane mixtures. Patent data report a final yield of 85–90% with purity ≥99.5%.
Data Table 2: Hydrogenation and Salt Formation Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5% Pd/C | Maximizes turnover |
| HCl Equivalents | 1.1 | Prevents over-acidification |
| Recrystallization Solvent | Toluene/Hexane (2:1) | Enhances purity |
Optimization of Reaction Conditions
Solvent Selection
MeTHF emerges as the preferred solvent due to its low toxicity, high boiling point (80°C), and compatibility with water-immiscible separation. Comparative studies show MeTHF improves yield by 15% over tetrahydrofuran (THF) in acid chloride synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxymethyl-p-aminophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.
Major Products: The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxymethyl-p-aminophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the formulation of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-Methoxymethyl-p-aminophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, facilitating electron transfer reactions. It may also interact with enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-Methoxymethyl-p-aminophenol hydrochloride, differing in substituent groups, positional isomerism, or applications.
Positional Isomers and Substituted Phenols
Key Differences :
- Substituent Position: The methoxymethyl group in this compound (ortho) vs. methoxy in 2-Amino-6-methoxyphenol (position 6) alters electronic properties and solubility .
- Functional Groups : Methoxymethyl (-CH₂OCH₃) provides enhanced steric bulk compared to methyl (-CH₃), influencing reactivity in oxidative hair dye formulations .
Esters and Aromatic Acetates
Key Differences :
- Functional Backbone: The phenolic -OH group in this compound enhances acidity and oxidative coupling efficiency compared to ester-based analogs .
- Substituent Effects : Chlorine in 2-chlorophenyl derivatives increases electronegativity, altering binding affinity in drug design .
Piperidine Derivatives with Methoxy Substituents

Key Differences :
- Complexity: Piperidine derivatives (e.g., GZ-273B) are structurally intricate, targeting specific transporters, whereas this compound serves a cosmetic function .
- Therapeutic vs. Cosmetic : Methoxamine’s dimethoxybenzene structure contrasts with the single methoxymethyl group in the target compound, reflecting divergent biological roles .
Research Findings and Implications
- Safety: 2-(Aminomethyl)-6-methoxyphenol hydrochloride’s safety data highlights inhalation risks , underscoring the need for handling precautions in structurally related compounds.
- Therapeutic Potential: Piperidine analogs (e.g., GZ-273B) demonstrate the impact of methoxy positioning on bioactivity, a consideration for drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxymethyl-p-aminophenol hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves introducing the methoxymethyl group to a p-aminophenol precursor via nucleophilic substitution. For example, reacting 4-aminophenol with chloromethyl methyl ether in the presence of a base (e.g., NaOH) under controlled pH (8–9) and temperature (60–80°C) can yield the intermediate. Subsequent treatment with HCl gas or concentrated hydrochloric acid converts the free base to the hydrochloride salt, enhancing solubility . Key factors include solvent polarity (e.g., ethanol/water mixtures), reaction time (6–12 hours), and stoichiometric ratios of reagents. Purity can be monitored via TLC (Rf ≈ 0.3 in ethyl acetate/methanol 9:1) .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the methoxymethyl group (δ ~3.3 ppm for OCH3 and δ ~4.2 ppm for CH2O in 1H NMR) and aromatic protons (δ 6.5–7.0 ppm).
- FT-IR : Identifies N-H stretches (3300–3500 cm⁻¹), aromatic C=C (1600 cm⁻¹), and C-O-C (1250 cm⁻¹).
- HPLC : Quantifies purity using a C18 column with UV detection at 254 nm (retention time ~5.2 min in acetonitrile/water 70:30) .
- Elemental Analysis : Validates the molecular formula (C9H12ClNO3) with <0.3% deviation .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base. Stability studies under varying pH (4–9) and temperature (4–40°C) show maximal stability at pH 5–6. Degradation products (e.g., oxidized quinones) can be monitored via HPLC-MS .
Advanced Research Questions
Q. How does the methoxymethyl group influence the compound’s electronic and steric properties compared to other p-aminophenol derivatives?
- Methodological Answer : Computational modeling (DFT calculations) reveals that the methoxymethyl group increases electron density on the aromatic ring via inductive effects, enhancing nucleophilicity at the para-amino group. Steric hindrance from the methoxymethyl group reduces reactivity in bulky electrophilic environments. Comparative studies with 4-amino-3-methoxyphenol hydrochloride (CAS 32190-97-9) show differences in redox potentials (ΔE ≈ 0.15 V) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., oxygen tension, pH). Systematic protocols include:
- Dose-Response Curves : Test concentrations from 1 μM to 1 mM in cellular assays.
- ROS Detection : Use fluorogenic probes (e.g., DCFH-DA) in parallel with negative controls.
- Comparative Studies : Benchmark against ascorbic acid and Trolox in standardized antioxidant assays (ORAC, ABTS) .
Q. How can computational modeling predict interactions of this compound with biological targets (e.g., tyrosinase or melanin receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations can model binding to tyrosinase (PDB ID: 2Y9X). Key parameters include binding affinity (ΔG ≤ −7 kcal/mol), hydrogen bonding with His263, and hydrophobic interactions with Val283. Validate predictions with SPR or ITC binding assays .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?
- Methodological Answer : Racemization may occur during synthesis due to the acidic amino group. Strategies include:
- Chiral Resolution : Use (R)- or (S)-camphorsulfonic acid for diastereomeric salt formation.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during methoxymethylation.
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 85:15) confirms enantiopurity (ee > 99%) .
Data Contradictions and Validation
Q. Why are there discrepancies in the CAS registry numbers (29785-47-5 vs. 135043-65-1) for this compound, and how should researchers address them?
- Methodological Answer : The CAS number 29785-47-5 corresponds to the hair dye ingredient (INCI name), while 135043-65-1 refers to the isolated chemical substance. Researchers should cross-validate using PubChem CID (T80J831V4V) and InChIKey (LFQAFAXNSUMQNF-UHFFFAOYSA-N) to ensure consistency. Batch-specific impurities (e.g., residual solvents) may also contribute to variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

